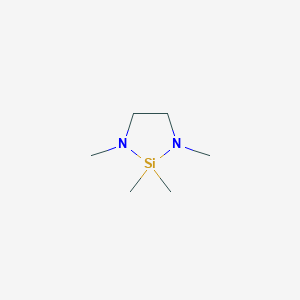![molecular formula C12H14N4O3 B3045521 (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1092305-54-8](/img/structure/B3045521.png)
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
Overview
Description
The compound “(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid” is an organic compound . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides, glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .
Synthesis Analysis
A common method to synthesize “this compound” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanide, then heating to produce the related triazole derivatives, and finally obtaining the final product through acid hydrolysis .Molecular Structure Analysis
The molecular structure of similar compounds synthesized via the Schiff bases reduction route has been reported . The compounds consist of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .Chemical Reactions Analysis
The triazole ring in similar compounds can be constructed stepwise, first by treating the requisite amines with sodium nitrite and then with LiAlH4 to give hydrazines .Mechanism of Action
The mechanism of action of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been found to enhance insulin sensitivity and glucose uptake in cells. In inflammation research, this compound has been reported to reduce the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different studies. In cancer research, this compound has been found to decrease the expression of cyclin D1 and increase the expression of p21 and p27, which are important regulators of the cell cycle. In diabetes research, this compound has been reported to activate AMPK and increase the phosphorylation of Akt and GLUT4, which are involved in glucose metabolism. In inflammation research, this compound has been shown to inhibit the activation of NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory mediators.
Advantages and Limitations for Lab Experiments
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its low water solubility and potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and control the dosage of this compound in lab experiments.
Future Directions
There are several future directions for the research of (5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid. In cancer research, this compound could be further investigated for its potential use in combination therapy with other anticancer drugs. In diabetes research, this compound could be explored for its effects on other metabolic pathways and its potential use in the treatment of other metabolic disorders. In materials science, this compound could be used as a building block for the synthesis of novel materials with specific properties. In analytical chemistry, this compound could be further optimized for the determination of metal ions in complex matrices.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The synthesis method of this compound has been optimized to enhance its yield and purity. This compound has been studied for its potential use in cancer, diabetes, and inflammation research, as well as its applications in materials science and analytical chemistry. The mechanism of action of this compound is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors. This compound has various biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the research of this compound, and further studies are needed to fully explore its potential applications.
Scientific Research Applications
(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and inflammation. In materials science, this compound has been explored as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions in environmental and biological samples.
properties
IUPAC Name |
2-[5-[(4-methoxyanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-19-9-4-2-8(3-5-9)13-7-11-14-10(15-16-11)6-12(17)18/h2-5,13H,6-7H2,1H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCOGMNXXGLUNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NC(=NN2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401163934 | |
| Record name | 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092305-54-8 | |
| Record name | 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092305-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(4-Methoxyphenyl)amino]methyl]-1H-1,2,4-triazole-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401163934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propanediamide, 2-[2-(hexyloxy)ethyl]-N,N'-dimethyl-N,N'-dioctyl-](/img/structure/B3045452.png)



![Magnesium, chloro[(dimethylphenylsilyl)methyl]-](/img/structure/B3045457.png)
![Benzene, 1-methyl-3-[(4-methylphenyl)thio]-](/img/structure/B3045458.png)
